molecular formula C14H17NO4S B8077189 2-tosyl-2-Azaspiro[3.3]heptane-6-carboxylic acid

2-tosyl-2-Azaspiro[3.3]heptane-6-carboxylic acid

Cat. No.: B8077189
M. Wt: 295.36 g/mol
InChI Key: QJEGJKGFGGSEOL-UHFFFAOYSA-N
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Description

2-tosyl-2-Azaspiro[3.3]heptane-6-carboxylic acid is a synthetic compound that belongs to the class of spirocyclic amino acids. These compounds are characterized by their unique spirocyclic structure, which consists of two rings sharing a single atom. The presence of the tosyl group (a toluenesulfonyl group) enhances the compound’s stability and reactivity, making it a valuable intermediate in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-tosyl-2-Azaspiro[3.3]heptane-6-carboxylic acid typically involves the construction of the spirocyclic scaffold through ring closure reactions. One common method involves the reaction of 1,3-bis-electrophiles with 1,1-bis-nucleophiles. For example, the reaction of diisopropyl malonate with 2-phenyl-5,5-dibromomethyl-1,3-dioxane under basic conditions can yield the desired spirocyclic compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification and isolation of the compound are crucial steps in the industrial production process to ensure high purity and quality.

Chemical Reactions Analysis

Types of Reactions

2-tosyl-2-Azaspiro[3.3]heptane-6-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can remove the tosyl group, yielding the parent spirocyclic amine.

    Substitution: The tosyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used to replace the tosyl group under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce the parent amine.

Scientific Research Applications

2-tosyl-2-Azaspiro[3.3]heptane-6-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-tosyl-2-Azaspiro[3.3]heptane-6-carboxylic acid involves its interaction with biological targets through its spirocyclic structure. The rigidity and pre-organization of functional groups in the spirocyclic scaffold can enhance the compound’s binding affinity and selectivity for specific molecular targets. This can lead to pronounced biological activity and potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the tosyl group in 2-tosyl-2-Azaspiro[3.3]heptane-6-carboxylic acid enhances its stability and reactivity, making it a more versatile intermediate in organic synthesis. Its unique spirocyclic structure also provides a rigid framework that can improve binding interactions with biological targets, making it valuable in medicinal chemistry and drug design .

Properties

IUPAC Name

2-(4-methylphenyl)sulfonyl-2-azaspiro[3.3]heptane-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO4S/c1-10-2-4-12(5-3-10)20(18,19)15-8-14(9-15)6-11(7-14)13(16)17/h2-5,11H,6-9H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJEGJKGFGGSEOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CC3(C2)CC(C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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